N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a piperidine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while reduction reactions may produce reduced forms with different functional groups.
Scientific Research Applications
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-biphenylcarboxamide
- 3,4,5-trimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Uniqueness
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development .
Biological Activity
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its diverse structural features suggest a range of interactions with biological targets, making it a subject of interest for further investigation.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance. The presence of a piperidine sulfonamide moiety enhances its solubility and potential bioactivity. The molecular formula is C20H24N4O2S, and its molecular weight is approximately 396.49 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations around 400 μg/mL . The structure-activity relationship (SAR) suggests that modifications on the aromatic rings can enhance antibacterial efficacy.
Anti-inflammatory Properties
Thienopyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. This activity is attributed to their ability to modulate signaling pathways involved in inflammation.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. Research has demonstrated that related thienopyrazoles can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored as well. For example, thienopyrazole derivatives have shown inhibitory effects on certain kinases involved in cancer progression and inflammation. This suggests potential therapeutic applications in targeted therapies for cancer and chronic inflammatory diseases.
Study 1: Antibacterial Activity Evaluation
In a comparative study evaluating the antibacterial activity of various thienopyrazole derivatives, this compound was tested against multiple strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 0.78 mg/mL against Klebsiella pneumoniae, showcasing its potential as an antibacterial agent.
Study 2: Anti-inflammatory Effects in Animal Models
A study assessing the anti-inflammatory effects of thienopyrazole derivatives involved administering the compound to animal models with induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, supporting its therapeutic potential in treating inflammatory conditions.
Research Findings Summary Table
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-17-6-5-7-19(14-17)28-23(21-15-32-16-22(21)26-28)25-24(29)18-8-10-20(11-9-18)33(30,31)27-12-3-2-4-13-27/h5-11,14H,2-4,12-13,15-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKMXFBLWJPEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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